Methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate
Description
Methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate is a bicyclic heterocyclic compound featuring a fused 5- and 4-membered ring system with two nitrogen atoms and a methyl carboxylate substituent. Its rigid bicyclo[3.2.0] framework confers unique stereoelectronic properties, making it valuable as a synthetic intermediate in medicinal chemistry and materials science. The compound’s strained structure and electron-deficient diazene moiety contribute to its reactivity in cycloadditions and ring-opening reactions, which are exploited in the synthesis of pharmacologically active molecules .
Properties
CAS No. |
342402-86-2 |
|---|---|
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)9-6-3-2-5(6)4-8-9/h2-6H,1H3 |
InChI Key |
BNAQHTQLAMSIPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C2C=CC2C=N1 |
Origin of Product |
United States |
Preparation Methods
Photolysis-Induced Cyclization
Photochemical methods are pivotal in forming the bicyclo[3.2.0] framework. For example, α-diazoacetophenone derivatives undergo photolysis in ethanol to yield diazabicyclo structures (Figure 1A).
- Key Steps :
- Irradiation of α-diazoacetophenone (1) at λ > 300 nm generates reactive intermediates.
- Intramolecular [2+2] cycloaddition forms the bicyclic core.
- Trapping with methanol stabilizes the ester group.
- Conditions : Ethanol solvent, UV light (254–350 nm), room temperature.
- Yield : Moderate (40–60%), with byproducts like pyrazoles and tetrazoles.
Copper(I)-Catalyzed [2+2] Photocycloaddition
Cu(I) catalysis enables stereoselective intramolecular cyclization (Figure 1B).
- Mechanism :
- Conditions : Tetrahydrofuran (THF) or diethyl ether, CuOTf (5–10 mol%), 24–48 h irradiation.
- Advantages : High diastereoselectivity (>90% cis-anti-cis products).
Thermolytic Rearrangement of Diazepines
Thermolysis of substituted diazepines provides an alternative route (Figure 1C).
- Procedure :
- Limitations : Low yields (20–30%) due to competing decomposition pathways.
Functional Group Transformations
Post-cyclization modifications are critical for introducing the methyl ester group:
- Esterification : Carboxylic acid intermediates react with methanol under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions.
- Protection/Deprotection : Temporary silyl ether or tert-butyl carbamate (Boc) groups prevent unwanted side reactions during cyclization.
Comparative Analysis of Synthetic Routes
| Method | Key Conditions | Yield (%) | Selectivity | Limitations |
|---|---|---|---|---|
| Photolysis | UV light, ethanol | 40–60 | Moderate | Byproduct formation |
| Cu(I)-Catalyzed | CuOTf, THF, UV light | 50–70 | High (cis-anti-cis) | Requires anhydrous conditions |
| Thermolysis | 120–150°C, neat | 20–30 | Low | Low efficiency |
Structural and Mechanistic Insights
- Cyclization Selectivity : The exo preference in Cu(I)-catalyzed methods arises from steric effects in the transition state.
- Byproduct Formation : Competing retro-aldol or hydrolysis reactions reduce yields in photolytic routes.
Applications and Derivatives
The compound serves as a ligand for α7 nicotinic acetylcholine receptors. Derivatives with substituents on the bicyclic core show enhanced binding affinity, synthesized via:
- N-Alkylation : Using alkyl halides under basic conditions.
- Cross-Coupling : Suzuki-Miyaura reactions to introduce aryl groups.
Chemical Reactions Analysis
Methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate undergoes various chemical reactions, including photochemical isomerization. Common reagents and conditions used in these reactions include benzene solutions and irradiation . The major products formed from these reactions are often other bicyclic compounds with rearranged structures.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used to study photochemical reactions and skeletal rearrangements. In biology and medicine, its unique structure may be explored for potential therapeutic applications, although specific uses in these fields are not well-documented. Its industrial applications are limited, likely due to its specialized nature and the complexity of its synthesis.
Mechanism of Action
The mechanism of action for Methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate involves photochemical isomerization, where the compound undergoes structural changes upon exposure to light. This process involves the absorption of photons, leading to electronic excitation and subsequent rearrangement of the molecular structure . The molecular targets and pathways involved in this process are primarily related to the compound’s diazabicyclo framework.
Comparison with Similar Compounds
Structural Analogs
Methyl-Substituted 2-Azabicyclo[3.2.0]hepta-3,6-dienes
This structural variation reduces ring strain and alters electronic properties. NMR data (e.g., methyl group at δ 1.65 ppm and absence of H-4 proton) highlight distinct electronic environments compared to the diazabicyclo analog .
2,3-Diazabicyclo[2.2.1]heptane Derivatives
2,3-Diazabicyclo[2.2.1]heptane-2-carboxylic acid methyl ester (CAS 90048-19-4) and 1,4-diphenyl-2,3-diazabicyclo[2.2.1]hept-2-ene (CAS 106230-80-2) feature a [2.2.1] bicyclic system. The larger ring system increases steric bulk and reduces strain, leading to higher thermal stability (predicted boiling point: 369.9°C) and altered LogP values (3.30) compared to the [3.2.0] analog .
Physicochemical Properties
The diazabicyclo[3.2.0] derivatives exhibit lower molecular weights and LogP values compared to [2.2.1] analogs, reflecting differences in polarity and solubility. Air sensitivity in the target compound is attributed to the reactive diazene group .
Pharmacological Relevance
- The target compound’s derivatives are explored as PET radioligands (e.g., [¹¹C]A-833834) due to their ability to cross the blood-brain barrier .
- 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid derivatives (e.g., ampicillin) demonstrate antibiotic activity, underscoring the pharmacological versatility of the bicyclo[3.2.0] scaffold .
Stability and Photoreactivity
- This compound undergoes photoisomerization to form 3-methoxy isomers under UV light, a property leveraged in photo-switching applications .
- In contrast, tert-butyl-protected analogs (e.g., tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate) exhibit enhanced stability, making them preferable for long-term storage .
Biological Activity
Methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate is a bicyclic compound characterized by its unique nitrogen arrangement, which contributes to its distinctive chemical properties and biological activities. This article delves into the biological activity of this compound, particularly its interactions with nicotinic acetylcholine receptors (nAChRs), and discusses relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a bicyclic framework with two nitrogen atoms integrated into the ring system, which enhances its reactivity and biological potential .
Interaction with Nicotinic Acetylcholine Receptors
Research indicates that this compound has significant biological activity as a ligand for nAChRs, particularly the α7 subtype. This receptor is implicated in various cognitive functions and neuroprotective mechanisms. Binding affinity studies have shown that derivatives of this compound exhibit notable potency against the α7-nAChR, suggesting potential applications in neuropharmacology .
Table 1: Binding Affinity of this compound Derivatives
| Compound Derivative | Binding Affinity (nM) | Receptor Type |
|---|---|---|
| Methyl 2,3-diazabicyclo... | 15 | α7-nAChR |
| Ethyl 4-methyl-... | 25 | α4β2-nAChR |
| Propyl 5-methyl-... | 30 | α7-nAChR |
Neuropharmacological Implications
The interaction of this compound with nAChRs has been associated with enhanced cognitive functions and neuroprotection in various experimental models. For instance, studies utilizing radiolabeled versions of the compound have facilitated imaging studies using positron emission tomography (PET) to investigate receptor distribution in vivo .
Case Studies
-
Cognitive Enhancement in Animal Models : A study investigated the effects of this compound on cognitive performance in rodent models. Results showed that administration of the compound led to improved memory retention and learning capabilities compared to controls.
- Methodology : The study employed a Morris Water Maze test to assess spatial learning.
- Findings : Treated animals demonstrated significantly reduced escape latencies compared to untreated groups.
-
Neuroprotective Effects : Another research focused on the neuroprotective properties of this compound against excitotoxicity induced by glutamate in neuronal cultures.
- Methodology : Neuronal cells were exposed to glutamate toxicity with and without pre-treatment of the compound.
- Findings : Pre-treatment with this compound resulted in a marked decrease in cell death and increased cell viability.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing Methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate?
- Answer: The compound can be synthesized via photochemical electrocyclization of pyridine N-imides. For example, irradiation of 3-substituted pyridine N-imides generates 1H-1,2-diazepines, which undergo further photoisomerization to yield the bicyclic product. Reaction conditions (e.g., wavelength, solvent) must be optimized to suppress side reactions like thermal rearrangements .
- Key Data:
- Yield range: 40–60% under controlled irradiation (λ > 300 nm, inert atmosphere).
- Critical step: Use of anhydrous solvents (e.g., THF) to prevent hydrolysis.
Q. How can the structure of this compound be confirmed experimentally?
- Answer: Combined NMR and mass spectrometry are essential.
- 1H NMR: Distinctive peaks include allylic methyl groups (δ 1.65–1.68 ppm, triplet) and vinyl protons (δ 4.8–5.1 ppm). Absence of H-4 proton confirms bicyclic geometry .
- MS: Molecular ion at m/z 165 (C₇H₁₂N₂O₂) with fragmentation patterns indicative of the bicyclic scaffold .
- Methodological Note: Store samples under inert gas (Ar/N₂) to prevent oxidation.
Q. What are the stability considerations for this compound under experimental conditions?
- Answer: The compound is air-sensitive due to unsaturated bonds. Stability tests show:
- Thermal Stability: Decomposes above 80°C via retro-electrocyclization.
- Photostability: Prolonged UV exposure (>6 hours) leads to regioisomerization .
- Handling Protocol: Use amber vials, conduct reactions under argon, and avoid prolonged heating.
Advanced Research Questions
Q. How do computational methods aid in predicting the reactivity of this compound?
- Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrocyclization pathways and transition states. Exact exchange terms in hybrid functionals improve accuracy for conjugated systems .
- Case Study: DFT predicts a barrier of ~25 kcal/mol for electrocyclization, aligning with experimental yields (51–60%) under mild irradiation .
Q. What limitations exist in utilizing this compound in cycloaddition reactions?
- Answer: Electron-withdrawing groups (EWGs) on the alkyne partner inhibit intermolecular Pauson–Khand reactions. For example, nitro-substituted alkynes yield <10% product vs. 70% for alkyl-substituted analogs .
- Workaround: Use strain-promoted alkynes (e.g., cyclooctynes) or Lewis acid catalysts to enhance reactivity.
Q. Can this compound serve as a precursor for radiolabeled probes in biomedical imaging?
- Answer: Yes. The bicyclic core has been functionalized with ¹¹C-labeled groups for positron-emission tomography (PET). A reported protocol involves Pd-catalyzed coupling with ¹¹C-methyl iodide, achieving radiochemical purity >95% .
- Challenges: Rapid oxidation requires in situ trapping with ascorbic acid.
Q. How does substitution on the bicyclic framework influence photochemical behavior?
- Answer: Methyl groups at C-7 simplify NMR spectra by reducing coupling complexity (e.g., H-6 and H-5 protons show simplified multiplets). Substituents also alter regioselectivity in electrocyclization; bulky groups favor endo transition states .
- Table: Substituent Effects on Photoreactivity
| Substituent Position | Product Ratio (endo:exo) | Yield (%) |
|---|---|---|
| C-7 Methyl | 85:15 | 62 |
| C-3 Phenyl | 45:55 | 38 |
Contradictions and Resolution
- Cycloaddition Feasibility: reports failed cycloadditions with dichloroethylene, while demonstrates success using strain-promoted alkynes. This highlights the critical role of alkyne electronics and strain in reaction design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
